

S-Methyl-D-penicillamine: A Comprehensive Biochemical Profile

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Compound of Interest		
Compound Name:	S-Methyl-D-penicillamine	
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Introduction

S-Methyl-D-penicillamine is a key metabolite of the therapeutic agent D-penicillamine. D-penicillamine is a chelating agent and immunomodulator used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1][2][3] The biological activity and disposition of D-penicillamine are influenced by its metabolic fate, with S-methylation representing a significant pathway. This technical guide provides an in-depth overview of the biochemical properties of **S-Methyl-D-penicillamine**, focusing on its formation, physicochemical characteristics, and analytical determination. While much of the available research focuses on the parent compound, this document consolidates the direct and inferred properties of its S-methylated metabolite.

Physicochemical Properties

S-Methyl-D-penicillamine, systematically named 3-(methylthio)-D-valine, is a derivative of the amino acid valine.[4] Its fundamental properties are summarized below.



Property	Value	Reference
Molecular Formula	C6H13NO2S	[4]
Molecular Weight	163.2 g/mol	[4]
Formal Name	3-(methylthio)-D-valine	[4]
CAS Number	29913-84-6	[4]
Solubility	DMF: 3 mg/mL; DMSO: 5 mg/mL; Ethanol: 5 mg/mL; PBS (pH 7.2): 3 mg/mL	[4]
Physical Form	Solid	[4]
Storage Temperature	-20°C	[4]
Stability	≥ 4 years (under specified storage)	[4]

Biochemical Formation and Metabolism

S-Methyl-D-penicillamine is formed in the body through the enzymatic S-methylation of D-penicillamine. This reaction is catalyzed by the enzyme thiol methyltransferase (TMT).[4][5]

Enzymatic Synthesis of S-Methyl-D-penicillamine

The formation of **S-Methyl-D-penicillamine** is a crucial step in the metabolism of D-penicillamine.[1][6] This biotransformation is carried out by thiol methyltransferase, which is present in human erythrocyte membranes.[5]

Enzyme Kinetics of D-penicillamine S-methylation

The following table summarizes the Michaelis-Menten constants for the S-methylation of Dand L-penicillamine by human erythrocyte membrane thiol methyltransferase.



Substrate	Apparent Michaelis Constant (Km)
D-penicillamine	7.53 mM
L-penicillamine	7.27 mM
[Source: Drug Metab Dispos. 1985 Nov- Dec;13(6):669-76][5]	

It is noteworthy that while the Km values for D- and L-penicillamine are similar, the Vmax for the L-isomer is more than 2.5 times greater than that for the D-isomer, indicating a difference in the maximal rate of methylation.[5]

Further metabolism of **S-methyl-D-penicillamine** can occur through oxidation to its corresponding sulfoxide and sulfone derivatives.[6]

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of **S-Methyl-D- penicillamine** are not extensively documented in the available literature. However, based on methods for the parent compound and its metabolites, the following protocols can be adapted.

Protocol 1: In Vitro S-methylation of D-penicillamine

This protocol is adapted from studies on thiol methyltransferase activity in human red blood cell membranes.[5]

Objective: To demonstrate the in vitro formation of **S-Methyl-D-penicillamine** from D-penicillamine.

Materials:

- Human red blood cell (RBC) membranes (prepared by hypotonic lysis)
- D-penicillamine
- S-adenosyl-L-methionine (SAM), [methyl-14C]- or [methyl-3H]-labeled for radiometric assay
- Phosphate buffer (pH 7.4)



- Scintillation cocktail
- Liquid scintillation counter

Methodology:

- Prepare a reaction mixture containing phosphate buffer, D-penicillamine at a desired concentration (e.g., near the Km of 7.53 mM), and RBC membrane preparation.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding radiolabeled SAM.
- Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
- Terminate the reaction by adding a stopping solution (e.g., perchloric acid).
- Extract the methylated product, S-Methyl-D-penicillamine, using an appropriate organic solvent.
- Quantify the amount of radiolabeled S-Methyl-D-penicillamine formed using a liquid scintillation counter.
- Enzyme activity can be expressed as pmol or nmol of product formed per mg of protein per minute.

Protocol 2: Quantitative Analysis of S-Methyl-Dpenicillamine in Urine

This protocol is based on HPLC methods used for the analysis of D-penicillamine and its metabolites in biological fluids.[7][8][9]

Objective: To quantify the concentration of **S-Methyl-D-penicillamine** in urine samples.

Materials:

• Urine sample from a subject administered D-penicillamine



- · S-Methyl-D-penicillamine standard
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., electrochemical or fluorescence detector after derivatization)
- Reversed-phase C18 column
- Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer)
- Derivatizing agent (if using a fluorescence detector, e.g., N-(1-pyrenyl)maleimide for the parent thiol compound)

Methodology:

- Sample Preparation:
 - Thaw frozen urine samples.
 - Centrifuge to remove any particulate matter.
 - Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analyte. The exact procedure will need to be optimized.
- HPLC Analysis:
 - Inject the prepared sample onto the HPLC system.
 - Elute the components using an optimized mobile phase gradient.
 - Detect S-Methyl-D-penicillamine based on its retention time, which is determined by injecting a pure standard.
- · Quantification:
 - Generate a standard curve by injecting known concentrations of the S-Methyl-Dpenicillamine standard.

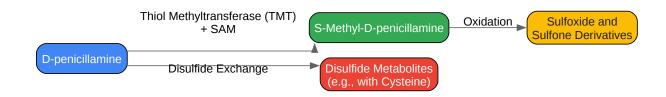


 Determine the concentration of S-Methyl-D-penicillamine in the urine sample by comparing its peak area or height to the standard curve.

Signaling Pathways and Biological Activity

Currently, there is a lack of direct evidence from the reviewed literature to suggest that **S-Methyl-D-penicillamine** independently modulates specific signaling pathways. Its primary known biological role is as a metabolite of D-penicillamine. The well-documented immunomodulatory and chelating effects are attributed to the parent compound, which possesses a free sulfhydryl group that is absent in **S-Methyl-D-penicillamine**.[1][10] Therefore, it is plausible that S-methylation represents a detoxification or inactivation pathway for D-penicillamine.

Visualizations Metabolic Pathway of D-penicillamine

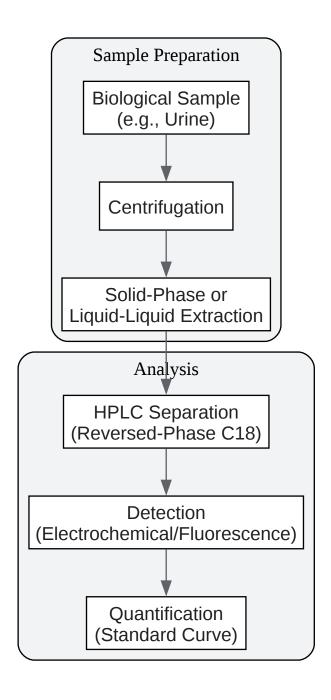


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Caption: Metabolic fate of D-penicillamine.

Experimental Workflow for S-Methyl-D-penicillamine Analysis





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Caption: Workflow for analyzing S-Methyl-D-penicillamine.

Conclusion

S-Methyl-D-penicillamine is a significant metabolite of D-penicillamine, formed via the action of thiol methyltransferase. While its own biological activity and direct impact on signaling pathways remain to be fully elucidated, understanding its formation and physicochemical



properties is crucial for a complete picture of the pharmacokinetics and metabolism of D-penicillamine. The analytical methods, primarily based on HPLC, allow for its quantification in biological matrices, which is essential for pharmacokinetic and metabolism studies in drug development. Further research is warranted to explore any potential intrinsic biological activities of this S-methylated metabolite.

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